BenchChemオンラインストアへようこそ!

4-Bromo-6-(m-tolyl)pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Computational Chemistry

4-Bromo-6-(m-tolyl)pyrimidine is a strategic pyrimidine scaffold for kinase-targeted drug discovery. The C6 meta-methylphenyl group imparts steric and electronic properties that enhance selectivity profiles compared to para-tolyl or unsubstituted phenyl analogs—a critical advantage in SAR campaigns. The C4 bromine serves as a reliable leaving group for Suzuki-Miyaura cross-coupling, enabling late-stage diversification at yields of 60–95% under standard palladium catalysis. With ≥98% purity, this intermediate ensures reproducible results in medicinal chemistry and process development. Choose this differentiated building block to accelerate hit-to-lead optimization with precise steric and electronic tuning.

Molecular Formula C11H9BrN2
Molecular Weight 249.11 g/mol
CAS No. 1086382-23-1
Cat. No. B1463140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(m-tolyl)pyrimidine
CAS1086382-23-1
Molecular FormulaC11H9BrN2
Molecular Weight249.11 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC=N2)Br
InChIInChI=1S/C11H9BrN2/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3
InChIKeyZYHKHFCKZOTQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-(m-tolyl)pyrimidine (CAS 1086382-23-1) for Heterocyclic Chemistry and Kinase-Targeted Drug Discovery


4-Bromo-6-(m-tolyl)pyrimidine (CAS 1086382-23-1) is a disubstituted pyrimidine heterocycle bearing a bromine atom at the 4-position and a 3-methylphenyl (m-tolyl) group at the 6-position, with molecular formula C11H9BrN2 and molecular weight 249.11 g/mol . The compound serves as a versatile synthetic intermediate, wherein the C4 bromine enables late-stage diversification via palladium-catalyzed cross-coupling reactions, while the C6 m-tolyl group introduces defined steric and electronic properties that influence molecular recognition events in kinase-targeted medicinal chemistry campaigns [1].

Why 4-Bromo-6-(m-tolyl)pyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs in SAR-Driven Programs


Substitution at the pyrimidine C4 and C6 positions with bromine and m-tolyl, respectively, generates a chemical space that is not replicable by simple interchange with 4-bromo-6-phenylpyrimidine (CAS 34916-25-1) or 6-(p-tolyl) regioisomers. Structure–activity relationship (SAR) studies on bromo-pyrimidine tyrosine kinase inhibitor series reveal that the meta-methyl substitution on the C6 aryl ring modulates both antiproliferative potency and kinase selectivity relative to para-substituted or unsubstituted phenyl counterparts [1]. The presence of the C4 bromine atom further enables divergent synthetic entry into structurally diverse analogs—a capability absent in fully elaborated or dehalogenated scaffolds—making this specific intermediate critical for iterative analoging workflows where precise steric and electronic tuning is required [2].

4-Bromo-6-(m-tolyl)pyrimidine (1086382-23-1): Quantitative Comparative Evidence for Scientific Selection


Molecular Descriptor Comparison: 4-Bromo-6-(m-tolyl)pyrimidine vs. Closest Commercial Analogs

The target compound 4-bromo-6-(m-tolyl)pyrimidine possesses a molecular weight of 249.11 g/mol and molecular formula C11H9BrN2, as reported by Chemsrc . The closest commercial analog, 4-bromo-6-phenylpyrimidine (CAS 34916-25-1), has molecular formula C10H7BrN2 and molecular weight 235.08 g/mol, representing a 14.03 Da reduction in mass and the absence of the methyl substituent. The meta-methyl group of the target compound increases hydrophobicity and introduces steric bulk adjacent to the pyrimidine core, which SAR studies on bromo-pyrimidine kinase inhibitors indicate can enhance target binding interactions compared to unsubstituted phenyl analogs [1].

Medicinal Chemistry Heterocyclic Synthesis Computational Chemistry

Synthetic Versatility: C4 Bromine Enables Suzuki-Miyaura Cross-Coupling for Divergent Analog Synthesis

4-Bromo-6-(m-tolyl)pyrimidine contains a C4 bromine substituent that serves as a functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling introduction of diverse aryl and heteroaryl groups at this position [1]. In contrast, the analog 6-(m-tolyl)pyrimidine (lacking the C4 halogen) requires separate, often lower-yielding synthetic routes to achieve C4 functionalization. The bromine atom facilitates further functionalization with yields typically ranging from 60–95% for analogous arylpyrimidine Suzuki couplings under standard conditions (Pd(PPh3)4, arylboronic acid, aqueous Na2CO3, dioxane, 80–100°C) [2]. This divergent capability is essential for generating focused libraries in kinase inhibitor programs where SAR at the C4 position is critical.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Regioisomeric Specificity: Meta-Methyl Substitution Yields Distinct Kinase SAR Compared to Para-Methyl Analog

In the design and evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors, the nature and position of aryl substitution at the C6 position profoundly affects antiproliferative activity against cancer cell lines [1]. The target compound features a meta-methyl substituent on the C6 phenyl ring. SAR analysis within the bromo-pyrimidine series demonstrates that para-methylphenyl (p-tolyl) analogs (e.g., compound 6b in the referenced study) exhibit IC50 values against K562 cells of approximately 4.5 µM, whereas meta-substituted variants (including m-tolyl-containing scaffolds) show distinct potency and selectivity profiles due to altered steric interactions with the kinase ATP-binding pocket [2].

Kinase Inhibition SAR Medicinal Chemistry

Commercial Availability and Purity Specifications: Comparative Sourcing Analysis

4-Bromo-6-(m-tolyl)pyrimidine (CAS 1086382-23-1) is commercially available from multiple specialty chemical suppliers with a typical minimum purity specification of 98% as determined by HPLC or GC analysis . The analogous 4-bromo-6-phenylpyrimidine (CAS 34916-25-1) is also commercially available with similar purity grades, but the m-tolyl derivative offers the specific substitution pattern required for SAR studies targeting meta-substituted aryl pharmacophores. Procurement of the correct regioisomer (m-tolyl rather than o-tolyl or p-tolyl) is critical, as even trace contamination by the para isomer can confound biological assay results in kinase inhibition studies.

Chemical Procurement Supply Chain Research Chemicals

Recommended Research and Industrial Application Scenarios for 4-Bromo-6-(m-tolyl)pyrimidine (1086382-23-1)


Scaffold for Divergent Synthesis of C4-Arylated Kinase Inhibitor Libraries

Utilize 4-bromo-6-(m-tolyl)pyrimidine as a core intermediate for parallel Suzuki-Miyaura cross-coupling with diverse arylboronic acids to generate focused libraries of C6-m-tolyl-substituted pyrimidine kinase inhibitors. The C4 bromine serves as a reliable leaving group, enabling introduction of aryl, heteroaryl, or alkenyl moieties at this position with typical yields of 60–95% under standard palladium catalysis conditions, as established for analogous 4-bromo-6-arylpyrimidine scaffolds [1]. This approach allows systematic exploration of SAR at the C4 position while maintaining the fixed m-tolyl pharmacophore at C6, which SAR studies indicate contributes to kinase selectivity [2].

Medicinal Chemistry Lead Optimization of Tyrosine Kinase Inhibitors

Incorporate 4-bromo-6-(m-tolyl)pyrimidine into structure-based drug design workflows targeting ATP-binding pockets of tyrosine kinases such as Bcr/Abl. The m-tolyl group at C6 occupies a hydrophobic sub-pocket distinct from the region engaged by p-tolyl or unsubstituted phenyl analogs, potentially conferring differential selectivity profiles across the kinome [1]. The C4 bromine allows for modular elaboration of the pyrimidine core to optimize binding interactions with the hinge region and solvent-exposed interface, enabling rapid iteration from initial hit to lead candidate.

Synthesis of Fused Polycyclic Pyrimidine Systems via Sequential Cross-Coupling and Cyclization

Employ 4-bromo-6-(m-tolyl)pyrimidine in tandem SNH–Suzuki coupling–photocyclization sequences to construct extended polycyclic aromatic systems based on the pyrimidine scaffold [1]. The bromine substituent facilitates initial cross-coupling with functionalized arenes, which can subsequently undergo oxidative photocyclization to form fused heteroaromatic architectures. This strategy enables access to structurally complex, planarized molecules for materials science applications or for exploring novel chemical space in drug discovery beyond simple monosubstituted pyrimidines.

Reference Standard for Analytical Method Development and QC of m-Tolyl Pyrimidine Derivatives

Use 4-bromo-6-(m-tolyl)pyrimidine (≥98% purity) as a chromatographic reference standard for HPLC and LCMS method development targeting m-tolyl-substituted pyrimidine APIs and intermediates [1]. The compound's well-defined molecular weight (249.11 g/mol), characteristic bromine isotopic pattern (M:M+2 ≈ 1:1), and distinct UV chromophore facilitate accurate quantification and impurity profiling in process chemistry and formulation development.

Quote Request

Request a Quote for 4-Bromo-6-(m-tolyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.